5-Octadecyl-1,3-benzenediol
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Overview
Description
5-Octadecyl-1,3-benzenediol, also known as 5-Octadecylresorcinol, is an organic compound belonging to the class of resorcinols. Resorcinols are phenolic compounds characterized by a benzene ring with two hydroxyl groups at the 1 and 3 positions. The octadecyl group attached to the 5th position of the benzene ring makes this compound unique and imparts specific properties and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octadecyl-1,3-benzenediol typically involves the alkylation of resorcinol. One common method is the Friedel-Crafts alkylation, where resorcinol reacts with octadecyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Octadecyl-1,3-benzenediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, especially at the positions ortho and para to the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated resorcinols and other substituted derivatives.
Scientific Research Applications
5-Octadecyl-1,3-benzenediol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 5-Octadecyl-1,3-benzenediol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts microbial cell membranes, leading to cell lysis and death.
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, preventing oxidative damage to cells and tissues.
Drug Delivery: The hydrophobic octadecyl chain allows the compound to interact with lipid membranes, facilitating the delivery of drugs to target cells.
Comparison with Similar Compounds
Similar Compounds
5-Heptadecyl-1,3-benzenediol: Similar structure with a heptadecyl group instead of an octadecyl group.
Resorcinol: The parent compound with no alkyl substitution.
5-Methyl-1,3-benzenediol: A simpler alkyl-substituted resorcinol.
Uniqueness
5-Octadecyl-1,3-benzenediol is unique due to its long hydrophobic octadecyl chain, which imparts specific physical and chemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as in drug delivery and the synthesis of surfactants.
Properties
Molecular Formula |
C24H42O2 |
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Molecular Weight |
362.6 g/mol |
IUPAC Name |
5-octadecylbenzene-1,3-diol |
InChI |
InChI=1S/C24H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-19-23(25)21-24(26)20-22/h19-21,25-26H,2-18H2,1H3 |
InChI Key |
DIYZHCBFGMXRHF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCC1=CC(=CC(=C1)O)O |
Origin of Product |
United States |
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